molecular formula C12H19N3O B15091296 4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine

4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine

Cat. No.: B15091296
M. Wt: 221.30 g/mol
InChI Key: IOXWNXRYHRTWIQ-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a methoxypiperidine group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-methoxypiperidine with benzene-1,2-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents to alter its chemical structure.

    Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce a more saturated amine compound.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound is structurally similar but features a methyl group instead of a methoxy group.

    N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: Another related compound with a more complex structure.

Uniqueness

4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypiperidine group differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields of research.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-(4-methoxypiperidin-1-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H19N3O/c1-16-10-4-6-15(7-5-10)9-2-3-11(13)12(14)8-9/h2-3,8,10H,4-7,13-14H2,1H3

InChI Key

IOXWNXRYHRTWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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